methyl 3-(4-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a methanobenzo[g][1,3,5]oxadiazocine ring, and a carboxylate group. These functional groups suggest that the compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazocine ring and the introduction of the fluorophenyl and carboxylate groups. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazocine ring, which is a type of heterocycle, would likely play a significant role in its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the carboxylate group could participate in various acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications
Organic Synthesis and Chemical Properties
Research in organic synthesis has explored the synthesis of complex molecules that include 1,3,4-oxadiazole rings, similar to the core structure of the specified compound. For instance, Gein et al. (2017) detailed the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, demonstrating the versatility of oxadiazocine derivatives in organic synthesis through three-component reactions, indicating potential pathways for the creation or modification of similar compounds (Gein et al., 2017).
Material Science
In material science, the photophysical properties of oxadiazole derivatives are of interest for applications in organic electronics and photonics. Cooper et al. (2022) discussed the delayed luminescence in 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole derivatives, highlighting their application in organic light-emitting diodes (OLEDs) and potential for high-efficiency lighting and display technologies (Cooper et al., 2022).
Pharmacological Studies
In pharmacology, the focus on the chemical framework of oxadiazocine derivatives extends to the synthesis of compounds with potential biological activities. Ibrahim et al. (2017) reported on the synthesis and anticancer activity of a novel oxygen-bridged tricyclic Biginelli adduct, demonstrating the potential of such structures in developing new therapeutic agents (Ibrahim et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 10-(4-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c1-19-10-15(14-9-11(17(23)25-2)3-8-16(14)26-19)21-18(24)22(19)13-6-4-12(20)5-7-13/h3-9,15H,10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCCGBIQHFUGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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